Cas no 465513-82-0 ((E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide)

(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is a synthetic organic compound featuring a cyanoacrylamide scaffold with distinct functional groups, including a 4-fluorophenyl amide and a 2-hydroxy-5-methoxyphenyl moiety. Its conjugated π-system and electron-withdrawing cyano group enhance reactivity, making it a valuable intermediate in medicinal chemistry and materials science. The presence of fluorine and methoxy substituents contributes to improved stability and bioavailability, while the hydroxyl group offers potential for further derivatization. This compound is particularly useful in the development of kinase inhibitors and fluorescent probes due to its structural versatility and electronic properties. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide structure
465513-82-0 structure
Product name:(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
CAS No:465513-82-0
MF:C17H13FN2O3
MW:312.295127630234
CID:6488371
PubChem ID:2456807

(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • AB00720129-01
    • AKOS001072799
    • 2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
    • (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
    • 465513-82-0
    • EN300-26582397
    • Inchi: 1S/C17H13FN2O3/c1-23-15-6-7-16(21)11(9-15)8-12(10-19)17(22)20-14-4-2-13(18)3-5-14/h2-9,21H,1H3,(H,20,22)/b12-8+
    • InChI Key: YKDZWLUCXTUXSF-XYOKQWHBSA-N
    • SMILES: FC1C=CC(=CC=1)NC(/C(/C#N)=C/C1C(=CC=C(C=1)OC)O)=O

Computed Properties

  • Exact Mass: 312.09102044g/mol
  • Monoisotopic Mass: 312.09102044g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 82.4Ų

(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26582397-0.05g
465513-82-0
0.05g
$246.0 2023-09-13

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